molecular formula C12H13N3O3S2 B2592466 3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393569-49-8

3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2592466
CAS RN: 393569-49-8
M. Wt: 311.37
InChI Key: JXRTYCRCYKQYFM-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . The synthesis of these compounds often involves the reaction of hydrazones and isothiocyanates .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The effect of various substitutions at the 5-position of 2-(2,4 dihydroxy-phenyl)-1,3,4-thiadiazoles on antiproliferative activity against different human tumor cell lines has been examined .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds containing the 1,3,4-thiadiazole scaffold, including derivatives of benzamide, have been synthesized using microwave-assisted, solvent-free methods. These compounds have shown promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies predict their mechanism of action, and ADMET properties suggest good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-thiadiazole have been synthesized and tested for their antimicrobial and antifungal activities. These studies have identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans. This research suggests the potential for these compounds in antimicrobial applications (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Research into 1,3,4-thiadiazole derivatives has also explored their role as inhibitors of the enzyme carbonic anhydrase (CA), which is significant in various physiological processes. Studies have shown that certain derivatives can inhibit CA activity, suggesting potential applications in treating conditions associated with altered CA activity (Ulus et al., 2016).

Photodynamic Therapy and Photosensitizers

Novel benzothiadiazole derivatives have been synthesized for use in photodynamic therapy (PDT), demonstrating good fluorescence properties and high singlet oxygen quantum yield. These features are crucial for Type II photosensitizers, indicating their potential application in cancer treatment through PDT (Pişkin et al., 2020).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the influence of methyl functionality and multiple non-covalent interactions on their ability to form gels. This research may have implications for the development of new materials and applications in drug delivery systems (Yadav & Ballabh, 2020).

Safety And Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives are usually determined by their specific structures and functional groups. Information about the safety and hazards of “3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” can be found in databases like PubChem .

Future Directions

The future directions of research on 1,3,4-thiadiazole derivatives are likely to focus on the development of new compounds with improved pharmacological activities. The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Therefore, new, effective drugs and strategies are still being sought .

properties

IUPAC Name

3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-4-7(5-9(6-8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRTYCRCYKQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

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